Cas no 1071428-42-6 (Methyl 1-methyl-1H-indazole-4-carboxylate)

Methyl 1-methyl-1H-indazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 1-methyl-1H-indazole-4-carboxylate
- 4-Methoxycarbonyl-1-methylindazole
- 1-Methyl-1H-indazole-4-carboxylic acid methyl ester
- Methyl 1-methylindazole-4-carboxylate
- KSC494G3T
- XSFSEOKZIRNPQO-UHFFFAOYSA-N
- BCP26287
- FCH836685
- PB13363
- RP03696
- OR30718
- BC668828
- 4-(Methoxycarbonyl)-1-methyl-1H-indazole
- AB0034639
- ST1100724
- D
- DTXSID40653312
- Methyl1-methyl-1H-indazole-4-carboxylate
- 1071428-42-6
- EN300-7358906
- J-521774
- 107142-84-7
- AKOS005258501
- W-204623
- Z1198312309
- 1-Methyl-1H-indazole-4-carboxylic acid methyl ester, AldrichCPR
- DS-1529
- CS-0006058
- DB-198397
- DB-059564
- MFCD11109402
- FS-3378
- SCHEMBL2500734
- SY097492
-
- MDL: MFCD28384403
- インチ: 1S/C10H10N2O2/c1-12-9-5-3-4-7(10(13)14-2)8(9)6-11-12/h3-6H,1-2H3
- InChIKey: XSFSEOKZIRNPQO-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C([H])=C2C=1C([H])=NN2C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 190.07400
- どういたいしつりょう: 190.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 313.1 °C at 760 mmHg
- フラッシュポイント: 143.1 °C
- ようかいど: 極微溶性(0.76 g/l)(25ºC)、
- PSA: 44.12000
- LogP: 1.35990
Methyl 1-methyl-1H-indazole-4-carboxylate セキュリティ情報
Methyl 1-methyl-1H-indazole-4-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methyl 1-methyl-1H-indazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB281403-5 g |
Methyl 1-methyl-1H-indazole-4-carboxylate; 98% |
1071428-42-6 | 5 g |
€433.00 | 2023-07-20 | ||
TRC | M354433-100mg |
Methyl 1-Methyl-1H-indazole-4-carboxylate |
1071428-42-6 | 100mg |
$ 95.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D495126-10G |
methyl 1-methyl-1H-indazole-4-carboxylate |
1071428-42-6 | 97% | 10g |
$200 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02608-10G |
methyl 1-methyl-1H-indazole-4-carboxylate |
1071428-42-6 | 97% | 10g |
¥ 1,280.00 | 2023-03-30 | |
Enamine | EN300-7358906-0.5g |
methyl 1-methyl-1H-indazole-4-carboxylate |
1071428-42-6 | 95.0% | 0.5g |
$32.0 | 2025-02-20 | |
Apollo Scientific | OR30718-250mg |
Methyl 1-methyl-1H-indazole-4-carboxylate |
1071428-42-6 | 250mg |
£18.00 | 2024-05-23 | ||
Chemenu | CM105639-1g |
methyl 1-methyl-1H-indazole-4-carboxylate |
1071428-42-6 | 97% | 1g |
$*** | 2023-04-03 | |
Chemenu | CM105639-5g |
methyl 1-methyl-1H-indazole-4-carboxylate |
1071428-42-6 | 97% | 5g |
$253 | 2021-08-06 | |
Ambeed | A160333-1g |
Methyl 1-methyl-1H-indazole-4-carboxylate |
1071428-42-6 | 95% | 1g |
$50.0 | 2024-04-26 | |
Chemenu | CM105639-25g |
methyl 1-methyl-1H-indazole-4-carboxylate |
1071428-42-6 | 97% | 25g |
$825 | 2021-08-06 |
Methyl 1-methyl-1H-indazole-4-carboxylate 関連文献
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Methyl 1-methyl-1H-indazole-4-carboxylateに関する追加情報
Methyl 1-methyl-1H-indazole-4-carboxylate (CAS No. 1071428-42-6): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 1-methyl-1H-indazole-4-carboxylate, identified by its chemical abstracts service number CAS No. 1071428-42-6, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic ester has garnered attention due to its structural uniqueness and potential applications in drug development. The compound belongs to the indazole family, which is well-known for its diverse biological activities and pharmacological significance.
The molecular structure of Methyl 1-methyl-1H-indazole-4-carboxylate consists of a fused bicyclic system comprising an indole ring substituted with a methyl group at the 1-position and a carboxylate ester at the 4-position. This configuration imparts unique electronic and steric properties, making it a valuable scaffold for medicinal chemists. The presence of the ester functionality not only enhances solubility but also provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been a surge in research focusing on indazole derivatives due to their potential therapeutic applications. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carboxylate ester moiety in Methyl 1-methyl-1H-indazole-4-carboxylate has been particularly studied for its ability to interact with biological targets, making it a promising candidate for drug discovery.
One of the most intriguing aspects of Methyl 1-methyl-1H-indazole-4-carboxylate is its role as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural framework to develop novel molecules that target specific disease pathways. For instance, recent studies have highlighted its utility in generating inhibitors of enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical trials, indicating their potential as future therapeutic agents.
The synthesis of Methyl 1-methyl-1H-indazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been particularly effective in achieving high enantiomeric purity, which is crucial for drug development.
From a computational chemistry perspective, the molecular modeling of Methyl 1-methyl-1H-indazole-4-carboxylate has provided valuable insights into its interactions with biological targets. Virtual screening algorithms have been used to identify potential binding sites on proteins, facilitating the design of targeted drug candidates. These computational approaches complement experimental efforts by providing rapid and cost-effective screening platforms.
The pharmacokinetic properties of Methyl 1-methyl-1H-indazole-4-carboxylate are also under investigation to ensure its suitability for clinical use. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors in determining drug efficacy and safety. Preliminary data suggest that this compound exhibits favorable pharmacokinetic characteristics, making it a promising candidate for further development.
In conclusion, Methyl 1-methyl-1H-indazole-4-carboxylate (CAS No. 1071428-42-6) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and potential therapeutic applications make it a valuable compound for drug discovery efforts. As research continues to uncover new insights into its properties and applications, this molecule is poised to play a crucial role in the development of next-generation pharmaceuticals.
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